
2-Methoxy-6-((1-((2-methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-6-((1-((2-methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as MPP or MPPF and has been found to have various biochemical and physiological effects.
Applications De Recherche Scientifique
Antibacterial Agents
Compounds containing a sulfonamido moiety, such as 2-Methoxy-6-((1-((2-methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine, have been explored for their potential as antibacterial agents. The synthesis of new heterocyclic compounds including pyrazine derivatives has been aimed at developing effective antibacterial substances. These compounds have been tested and some have shown high antibacterial activities (Azab, Youssef, & El‐Bordany, 2013).
Antimicrobial Activity
Similarly, the antimicrobial properties of heterocyclic compounds based on pyrazine structures have been a focus of research. These compounds have been synthesized and evaluated for their efficacy against various bacteria and fungi, contributing to the development of new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).
Antitubercular Activity
The synthesis of new sulfones, analogues of bis-(4-aminophenyl)sulfone (DDS) but containing a pyrazine nucleus, has been carried out to obtain long-acting drugs. These compounds have demonstrated significant antitubercular activity in vitro, highlighting their potential in tuberculosis treatment (Desideri et al., 1980).
Antioxidant and Cytoprotective Properties
Compounds with a pyrazine structure have been isolated from natural sources like Zingiber officinale (ginger) and studied for their antioxidant and cytoprotective properties. These compounds exhibit strong superoxide anion radical scavenging activities and protect against lipid peroxidation, suggesting their potential in protecting cells from oxidative damage (Tao et al., 2008).
Synthesis of Guanine Analogues
Research has also focused on creating new guanine analogues using pyrazine derivatives. These analogues, however, did not exhibit the expected antiviral activity, suggesting the complexity of designing effective antiviral drugs based on pyrazine structures (Ehler, Robins, & Meyer, 1977).
COX-2 Inhibitors for Inflammation
Synthesis of 2,3-diaryl pyrazines and quinoxalines with specific pharmacophores, including a pyrazine structure, has led to the discovery of selective COX-2 inhibitors. These compounds show potential for treating inflammation and related disorders (Singh et al., 2004).
Electrochromic Materials
Pyrazine derivatives have been used in synthesizing electrochromic materials, particularly in donor-acceptor polymeric materials for potential use in NIR electrochromic devices. The unique electronic properties of these materials make them suitable for various applications in electronics and display technologies (Zhao et al., 2014).
Propriétés
IUPAC Name |
2-methoxy-6-[1-(2-methoxy-5-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S/c1-12-4-5-14(23-2)15(8-12)26(21,22)20-7-6-13(11-20)25-17-10-18-9-16(19-17)24-3/h4-5,8-10,13H,6-7,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWKDPSKJOQGKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(C2)OC3=NC(=CN=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-hydroxy-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-oxofuran-2-carboxylate](/img/structure/B2880108.png)
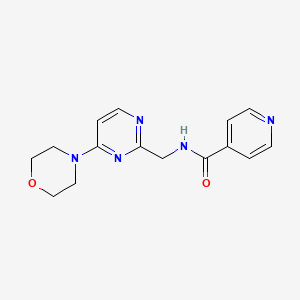
![(1R,3R,4S)-3-Aminobicyclo[2.1.0]pentane-1-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B2880111.png)

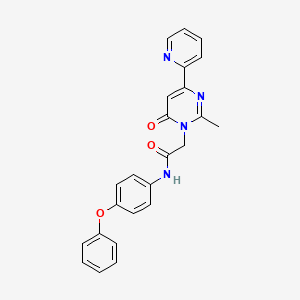
![1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B2880118.png)

![2-Chloro-N-[(1-methoxycyclopentyl)methyl]-N-(1-methyl-3-propan-2-ylpyrazol-4-yl)acetamide](/img/structure/B2880120.png)
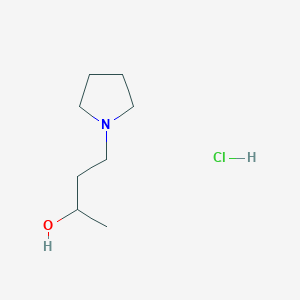
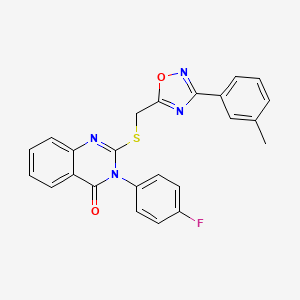
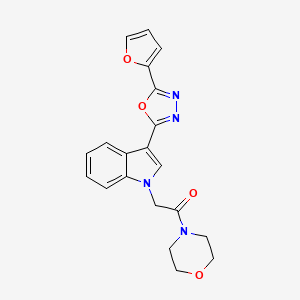
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide](/img/structure/B2880126.png)
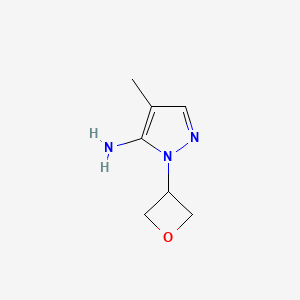
![(N,N'-dicyclohexylcarbamimidoyl) 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate](/img/structure/B2880129.png)